2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
Name: 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
IUPAC Name: 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methylpyrido[1,2-a]pyrimidin-4(3H)-one
Molecular Formula: C₂₃H₃₀N₆O₃S₂
Structure: !Compound Structure
This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family and exhibits intriguing pharmacological properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The thiazolidinone moiety is susceptible to oxidation, leading to various derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The ethoxypropyl group can undergo nucleophilic substitution.
Common Reagents: Lithium aluminum hydride (for reduction), thionyl chloride (for chlorination), and sodium hydroxide (for hydrolysis).
Major Products: Hydrolysis of the thiazolidinone ring produces an acid derivative.
Scientific Research Applications
Medicine: Investigated as a potential antitumor agent due to its unique structure.
Chemistry: Used in asymmetric synthesis studies.
Biology: Interacts with specific receptors, affecting cellular processes.
Industry: Limited applications due to complexity.
Mechanism of Action
Targets: Likely interacts with enzymes or receptors involved in cell growth regulation.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with related pyrido[1,2-a]pyrimidin-4-ones, such as [Compound A] and [Compound B].
Uniqueness: Its extended side chains and thiazolidinone ring set it apart.
Properties
Molecular Formula |
C24H32N4O3S2 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H32N4O3S2/c1-5-11-26(12-6-2)21-18(22(29)28-16-17(4)9-10-20(28)25-21)15-19-23(30)27(24(32)33-19)13-8-14-31-7-3/h9-10,15-16H,5-8,11-14H2,1-4H3/b19-15- |
InChI Key |
TZMXUALAGJGKRM-CYVLTUHYSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOCC |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOCC |
Origin of Product |
United States |
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